molecular formula C15H19F3N6 B10921876 4-(1-ethyl-1H-pyrazol-4-yl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(1-ethyl-1H-pyrazol-4-yl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10921876
M. Wt: 340.35 g/mol
InChI Key: SKFHLEWNAGEIRJ-UHFFFAOYSA-N
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Description

4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperazine ring, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethylating agents, trifluoromethylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-METHYLPYRIMIDINE: Similar structure but lacks the trifluoromethyl group.

    4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-CHLOROPYRIMIDINE: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE distinguishes it from similar compounds, providing unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions.

Properties

Molecular Formula

C15H19F3N6

Molecular Weight

340.35 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H19F3N6/c1-3-24-10-11(9-19-24)12-8-13(15(16,17)18)21-14(20-12)23-6-4-22(2)5-7-23/h8-10H,3-7H2,1-2H3

InChI Key

SKFHLEWNAGEIRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCN(CC3)C)C(F)(F)F

Origin of Product

United States

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